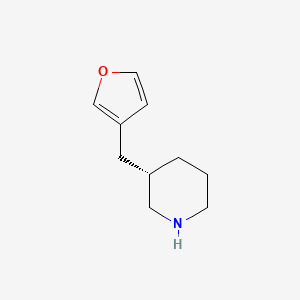

(S)-3-(Furan-3-ylmethyl)piperidine

Description

Significance of Piperidine (B6355638) Motifs in Contemporary Organic Synthesis and Chemical Biology Research

In organic synthesis, the piperidine scaffold serves as a versatile building block. nih.gov Its conformational flexibility, coupled with the nucleophilic nature of the nitrogen atom, allows for a wide range of chemical transformations. This makes it an ideal starting point for the construction of more complex molecular architectures. The development of efficient and cost-effective methods for the synthesis of substituted piperidines remains an important focus of modern organic chemistry. nih.gov

From a chemical biology perspective, the piperidine ring is a key pharmacophore in numerous bioactive molecules. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and ionic interactions, allows it to bind effectively to biological targets like receptors and enzymes. This interaction is often crucial for eliciting a desired physiological response.

Interactive Table: Examples of Piperidine-Containing Pharmaceuticals

| Drug | Therapeutic Class | Significance of Piperidine Moiety |

| Ritalin (Methylphenidate) | Stimulant | The piperidine ring is essential for its activity on the central nervous system. |

| Fentanyl | Opioid Analgesic | The piperidine core is a key structural feature for its potent analgesic effects. |

| Donepezil | Acetylcholinesterase Inhibitor | The piperidine nitrogen is crucial for its interaction with the enzyme active site. |

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(3S)-3-(furan-3-ylmethyl)piperidine |

InChI |

InChI=1S/C10H15NO/c1-2-9(7-11-4-1)6-10-3-5-12-8-10/h3,5,8-9,11H,1-2,4,6-7H2/t9-/m0/s1 |

InChI Key |

RYTGNHUXHBAZST-VIFPVBQESA-N |

Isomeric SMILES |

C1C[C@H](CNC1)CC2=COC=C2 |

Canonical SMILES |

C1CC(CNC1)CC2=COC=C2 |

Origin of Product |

United States |

The Furan Moiety: a Versatile Heterocyclic Building Block

Importance of Furan Moieties as Versatile Heterocyclic Building Blocks

Furan and its derivatives are readily available and can be transformed into a wide variety of other functional groups and heterocyclic systems. slideshare.net This makes them valuable starting materials in the synthesis of complex natural products and novel organic materials. The furan ring can participate in a range of reactions, including cycloadditions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions, further highlighting its synthetic utility. The incorporation of a furan nucleus is a recognized strategy in the discovery of new drugs. slideshare.net

Mechanistic Investigations of Chemical Transformations Involving S 3 Furan 3 Ylmethyl Piperidine and Its Precursors

Reaction Mechanism Elucidation in Piperidine (B6355638) Ring Formation and Functionalization

The construction of the piperidine ring is a cornerstone of many synthetic strategies targeting complex nitrogen-containing molecules. The functionalization of this ring allows for the introduction of diverse substituents, further expanding its utility.

Detailed Mechanisms of Imine Formation and Subsequent Reduction

The formation of a piperidine ring often proceeds through the generation of an imine or iminium ion intermediate, followed by its reduction. nih.govsjtu.edu.cn This two-step process, known as reductive amination, is a widely used method for C-N bond formation. nih.gov

The subsequent reduction of the imine or its protonated form, the iminium ion, can be achieved using various reducing agents. masterorganicchemistry.com Common laboratory reagents include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaCNBH₃). masterorganicchemistry.com Catalytic hydrogenation is also a prevalent method. nih.gov In biological systems, this reduction is often catalyzed by imine reductases (IREDs), which utilize cofactors like NADPH. sjtu.edu.cn The reduction step is crucial as it establishes a new stereocenter if the substituents on the imine are different.

For instance, the reaction of a 1,5-dicarbonyl compound with an amine can lead to the formation of a cyclic imine, which is then reduced to the corresponding piperidine. sjtu.edu.cn The mechanism involves the initial formation of an enamine, which then attacks the second carbonyl group to form a cyclic intermediate that dehydrates to the cyclic imine. mdpi.com

| Step | Description | Key Intermediates |

| Imine Formation | Condensation of an amine and a carbonyl compound. | Carbinolamine |

| Reduction | Conversion of the imine to an amine. | Iminium ion |

Intramolecular Cyclization Reaction Pathways

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring, where the entire carbon and nitrogen framework is pre-assembled in a linear precursor. mdpi.com The initiation of this ring-closing reaction can be triggered by various means, including the activation of functional groups by catalysts, oxidizing agents, or reducing agents. mdpi.com

One common pathway involves the intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon center within the same molecule. For example, an amino group can attack an epoxide or a carbon bearing a good leaving group to form the piperidine ring. mdpi.com

Radical-mediated cyclizations also provide a route to piperidines. In these reactions, a radical is generated on the precursor molecule, which then adds to an unsaturated bond, such as an alkene or alkyne, to form the cyclic system. mdpi.com For instance, cobalt-catalyzed cyclization of linear amino-aldehydes proceeds through a radical mechanism to yield piperidines. mdpi.com

Another approach is the intramolecular hydroamination/cyclization of alkynes. mdpi.com This reaction can be mediated by acids and proceeds via the formation of an enamine and a subsequent iminium ion, which is then reduced to the piperidine. mdpi.com

| Initiation Method | Key Precursor Features | Mechanism Type |

| Nucleophilic Attack | Amine and an electrophilic carbon (e.g., halide, epoxide) | S_N2 |

| Radical Cyclization | Radical initiator and an unsaturated bond (alkene, alkyne) | Radical addition |

| Hydroamination | Amine and an alkyne | Acid-catalyzed cyclization |

Mechanistic Aspects of Nucleophilic Substitution on Piperidine Ring Systems

Nucleophilic substitution reactions on the piperidine ring itself are less common than its formation by cyclization, but they are important for further functionalization. The reactivity of the piperidine ring towards nucleophiles is generally low due to its saturated and electron-rich nature. However, substitution can occur on activated piperidine derivatives or on substituents attached to the ring.

A notable mechanism for nucleophilic substitution on heterocyclic rings is the SN(ANRORC) mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. wikipedia.org This mechanism has been observed in reactions of substituted pyrimidines with strong nucleophiles like sodium amide. wikipedia.org While not directly on the piperidine ring, it illustrates a complex pathway for substitution on nitrogen heterocycles.

In the context of pyridinium (B92312) ions, which can be precursors to piperidines, nucleophilic aromatic substitution (SNAr) has been studied. rsc.orgnih.gov The mechanism involves the addition of a nucleophile to the electron-deficient ring to form a Meisenheimer-like intermediate, followed by the departure of a leaving group. nih.gov The rate-determining step can vary depending on the nucleophile, leaving group, and solvent. nih.gov For instance, the reaction of substituted N-methylpyridinium ions with piperidine in methanol (B129727) can proceed through a mechanism where the rate-determining step is the deprotonation of the addition intermediate. nih.gov

| Mechanism | Substrate Type | Key Features |

| S_N(ANRORC) | Heterocyclic rings with a leaving group | Ring-opening and ring-closing steps |

| S_NAr | Activated pyridinium ions | Formation of a Meisenheimer-like intermediate |

Stereochemical Control Mechanisms in Asymmetric Reactions

Controlling the stereochemistry during the synthesis of substituted piperidines is of paramount importance, especially for pharmaceutical applications where a specific enantiomer is often required. google.com Several strategies have been developed to achieve stereochemical control.

One approach is the use of a chiral pool, where a chiral starting material is used to induce the formation of new stereocenters with a specific configuration. ru.nl The inherent chirality of the starting material directs the approach of reagents, leading to a diastereoselective outcome.

The use of chiral auxiliaries is another common method. ru.nl A chiral auxiliary is a temporary functional group that is attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Asymmetric catalysis, where a chiral catalyst is used to create a chiral environment for the reaction, is a highly efficient method for inducing enantioselectivity. ru.nl For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize 3-substituted piperidines. thieme-connect.com Similarly, chemo-enzymatic methods, combining chemical synthesis with biocatalysis, offer a powerful approach for the asymmetric synthesis of substituted piperidines with high stereoselectivity. nih.govacs.org

Reactivity and Transformation Pathways of the Furan (B31954) Moiety

Furan Oxidation and Reduction Mechanisms

The furan ring can be either oxidized or reduced, leading to a range of different products. The outcome of these reactions depends on the specific reagents and reaction conditions employed.

Oxidation: Furan is susceptible to oxidation, which can lead to ring-opening or the formation of other heterocyclic systems. rsc.orgresearchgate.net Oxidation with reagents like m-chloroperoxybenzoic acid (mCPBA) can form an epoxide intermediate, which can then be trapped by nucleophiles. rsc.org Singlet oxygen can react with furan to produce a 1,4-dicarbonyl compound via an endoperoxide intermediate. rsc.org This oxidative ring-opening is a key step in the Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones. beilstein-journals.org

Reduction: The reduction of the furan ring typically requires catalytic hydrogenation. researchgate.net Depending on the catalyst and conditions, the reduction can yield dihydrofuran or tetrahydrofuran (B95107) derivatives. numberanalytics.com Complete reduction to tetrahydrofuran can be challenging without causing ring opening. pharmaguideline.com

| Transformation | Reagent/Condition | Key Intermediate/Product |

| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Epoxide |

| Oxidation | Singlet Oxygen | Endoperoxide, 1,4-dicarbonyl compound |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Dihydrofuran, Tetrahydrofuran |

Furan Reactivity in Carbon-Carbon Bond Forming Reactions

The furan moiety, a key structural component of (S)-3-(Furan-3-ylmethyl)piperidine, exhibits versatile reactivity in carbon-carbon bond forming reactions, which is fundamental to the synthesis of its derivatives and analogs. The inherent aromaticity and the presence of the oxygen heteroatom influence the furan ring's participation in various transformations, including cycloadditions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions.

One notable reaction is the vinylogous Mannich reaction, where a furan derivative, such as a 2-trialkylsilyloxy furan, undergoes nucleophilic addition to a cyclic iminium ion. This reaction is instrumental in constructing the carbon skeleton of complex alkaloids and can lead to the formation of adducts with specific stereochemistry. For instance, the reaction often yields a predominance of the threo isomer, which can be a crucial factor in the asymmetric synthesis of natural products. researchgate.net

Furthermore, the furan ring can participate in dearomatization/cyclization reactions. Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes containing a furan ring provides a pathway to polysubstituted alkylidene piperidines. nih.gov The mechanism of this transformation is proposed to involve a complex radical cascade, highlighting the furan's ability to engage in radical processes. nih.gov

The reactivity of furan-ynes in the presence of a Gold(I) catalyst has also been explored, leading to the synthesis of various heterocyclic scaffolds. acs.org Fine-tuning the reaction conditions allows for selective access to different products, such as dihydropyridinones and furan enones. acs.org These reactions demonstrate the furan's capacity to undergo complex rearrangements and additions, expanding the diversity of accessible molecular architectures.

Additionally, hydroarylation of furan derivatives represents another significant carbon-carbon bond-forming strategy. For example, the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) results in the formation of 3-aryl-3-(furan-2-yl)propenoic acid derivatives. nih.gov Mechanistic studies, including NMR and DFT calculations, suggest that O,C-diprotonated forms of the starting furan compounds act as the reactive electrophilic species in these transformations. nih.gov

The following table summarizes the types of carbon-carbon bond forming reactions involving the furan ring and the resulting products.

| Reaction Type | Furan Derivative | Reagent/Catalyst | Product Type | Ref |

| Vinylogous Mannich Reaction | 2-Trialkylsilyloxy furan | Cyclic iminium ion | Threo- and Erythro-adducts | researchgate.net |

| Intramolecular Dearomatization/Cyclization | 1,6-Enyne with furan | Gold(I) catalyst | Polysubstituted alkylidene piperidines | nih.gov |

| Reaction with N-Oxides | Furan-ynes | Gold(I) catalyst, Pyridine N-oxide | Dihydropyridinones, Furan enones | acs.org |

| Hydroarylation | 3-(Furan-2-yl)propenoic acid | Arenes, TfOH | 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | nih.gov |

Studies on Carbon-Nitrogen Bond Activation and Rearrangement Processes

The synthesis and modification of the piperidine ring in molecules like this compound often involve intricate carbon-nitrogen bond activation and rearrangement processes. These transformations are crucial for introducing structural diversity and achieving desired stereochemical outcomes.

One of the fundamental methods for forming the piperidine ring is through the activation of C-N bonds. Reductive amination, which involves the condensation of an amine with an aldehyde or ketone followed by the reduction of the resulting imine, is a widely used technique for C-N bond formation. nih.govmdpi.com A more advanced approach is the hydrogen borrowing or hydrogen transfer methodology, which enables the stereoselective synthesis of substituted piperidines. nih.gov For instance, an iridium(III)-catalyzed cascade involving hydroxyl oxidation, amination, and imine reduction can form two new C-N bonds in a single sequence. nih.gov

Radical-mediated cyclizations also play a significant role in piperidine synthesis. Intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) can produce various piperidines, although competitive side reactions may occur. mdpi.com Another strategy involves the copper-catalyzed activation of an N-F bond, which generates an N-radical that can undergo C-H activation and subsequent cyclization to form piperidines. acs.org Visible light-initiated iodine catalysis has also been shown to promote the selective conversion of Csp3–H bonds to C-N bonds, favoring piperidine formation over the more common pyrrolidine (B122466) synthesis in certain contexts. acs.org

Rearrangement reactions provide another powerful tool for constructing and modifying the piperidine core. The aza-Achmatowicz oxidative rearrangement of a furan derivative is a key step in the stereoselective synthesis of 2,6-disubstituted piperidin-3-ol alkaloids. nih.gov This rearrangement transforms a furan ring into a dihydropyridone, which can then be further elaborated. nih.gov Sigmatropic rearrangements, such as the thio-Claisen rearrangement, have also been employed in the synthesis of complex heterocyclic systems containing a piperidine or related nitrogen-containing ring. as-pub.comresearchgate.net These rearrangements allow for the predictable construction of new carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

The table below outlines various methods for C-N bond activation and rearrangement processes relevant to piperidine synthesis.

| Process | Method | Catalyst/Reagent | Intermediate/Key Step | Product | Ref |

| C-N Bond Activation | Reductive Amination | Reducing agent | Imine formation and reduction | Substituted piperidine | nih.govmdpi.com |

| Hydrogen Borrowing | Iridium(III) catalyst | Hydroxyl oxidation, amination, imine reduction | Stereoselective substituted piperidine | nih.gov | |

| Radical Cyclization | Cobalt(II) catalyst | Radical rebound vs. 1,5-H-transfer | Piperidines and pyrrolidones | mdpi.com | |

| N-F Bond Activation | Copper catalyst | N-radical formation, C-H activation | Pyrrolidines and piperidines | acs.org | |

| Csp3–H Amination | Iodine catalyst, Visible light | Radical C-H functionalization, C-N bond formation | Selective piperidine formation | acs.org | |

| Rearrangement Processes | Aza-Achmatowicz Rearrangement | Oxidizing agent | Furan oxidation to dihydropyridone | 2,6-Disubstituted piperidin-3-ol precursor | nih.gov |

| Thio-Claisen Rearrangement | Heat or catalyst | rug.nlrug.nl-Sigmatropic shift of allyl vinyl sulfide (B99878) analog | Thiopyranoindoles and related heterocycles | researchgate.net |

Due to the highly specific nature of the query for the chemical compound "this compound," a thorough search of publicly available scientific literature and computational chemistry databases has yielded no specific theoretical and computational studies for this exact molecule. Research in this domain often focuses on derivatives with particular pharmacological or material science applications, and it appears this specific compound has not been the subject of published computational analysis.

General computational methodologies for similar molecules, such as piperidine and furan derivatives, are well-established. dntb.gov.uanih.govorientjchem.org These studies typically employ Density Functional Theory (DFT) for geometry optimization and analysis of electronic properties. nih.govresearchgate.netmdpi.com However, without specific calculations performed on "this compound," it is not possible to provide the detailed, scientifically accurate data and research findings required by the requested article structure.

Generating an article with the specified sections—including data tables for structural parameters, vibrational frequencies, NMR shifts, frontier molecular orbital energies, and NBO analysis—would necessitate fabricating data, which would be scientifically unsound. Therefore, the requested article cannot be generated at this time.

Theoretical and Computational Chemistry Studies of S 3 Furan 3 Ylmethyl Piperidine

Electronic Structure Analysis and Reactivity Prediction

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is calculated by determining the electrostatic potential at the surface of a molecule, providing a visual representation of the charge distribution. This allows for the identification of electron-rich regions, which are susceptible to electrophilic attack, and electron-deficient regions, which are prone to nucleophilic attack.

For a molecule like (S)-3-(Furan-3-ylmethyl)piperidine, an MEP surface analysis would likely reveal several key features. The nitrogen atom of the piperidine (B6355638) ring, with its lone pair of electrons, is expected to be a region of high negative potential, making it a primary site for electrophilic attack or protonation. The oxygen atom within the furan (B31954) ring would also exhibit a negative potential, indicating its nucleophilic character. Conversely, the hydrogen atom attached to the nitrogen in the piperidine ring would show a positive potential, rendering it susceptible to abstraction by a base. The aromatic protons of the furan ring and the aliphatic protons on the piperidine ring would also exhibit varying degrees of positive potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Piperidine Nitrogen | Negative (Red/Yellow) | Nucleophilic/Site of Electrophilic Attack |

| Furan Oxygen | Negative (Red/Yellow) | Nucleophilic |

| Piperidine N-H | Positive (Blue) | Electrophilic/Site of Deprotonation |

| Furan Ring Carbons | Varied | Potential for Electrophilic/Nucleophilic interactions |

| Piperidine Ring Carbons | Generally Neutral (Green) | Less reactive than heteroatoms |

Note: This table is predictive and based on general principles of MEP analysis for similar heterocyclic compounds. The colors are indicative of typical MEP surface plots where red represents the most negative potential and blue represents the most positive potential.

Computational Exploration of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools to investigate the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction's feasibility and kinetics can be obtained.

Transition State Characterization and Activation Energy Calculations

A transition state is a high-energy, unstable configuration that a molecule must pass through to transform from reactant to product. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

For this compound, computational methods could be employed to study various reactions, such as N-alkylation or acylation of the piperidine nitrogen. To do this, a reaction coordinate would be defined, and the geometry of the transition state would be located on the potential energy surface. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy can then be calculated, providing insight into the reaction's kinetics. For instance, in an N-alkylation reaction, the transition state would involve the partial formation of a new carbon-nitrogen bond and the partial breaking of a bond in the alkylating agent.

Determination of Reaction Pathway Energetics and Thermochemical Profiles

Beyond the activation energy, computational methods can map out the entire energetic landscape of a reaction. This involves calculating the energies of all species involved, including any intermediates that may be formed. The resulting reaction pathway energetics, often visualized as a thermochemical profile, show the relative energies of reactants, transition states, intermediates, and products.

Development and Application of Computational Methods for Chiral Discrimination

The "(S)" designation in this compound indicates that it is a chiral molecule, existing as one of two non-superimposable mirror images (enantiomers). The separation and analysis of enantiomers are crucial in many fields, particularly in pharmaceuticals, as different enantiomers can have vastly different biological activities.

Computational methods can be developed and applied to understand and predict chiral discrimination. One common approach involves simulating the interaction of the chiral molecule with a chiral selector, such as a chiral stationary phase used in chromatography or a chiral solvating agent used in NMR spectroscopy. By calculating the interaction energies for the complexes formed between the chiral selector and each enantiomer of this compound, it is possible to predict which enantiomer will bind more strongly.

These calculations can help in the rational design of new chiral selectors for the efficient separation of the enantiomers of this compound and related compounds. Furthermore, computational methods can be used to simulate and interpret chiroptical spectra, such as circular dichroism (CD) and vibrational circular dichroism (VCD), which can be used to determine the absolute configuration of a chiral molecule.

Table 2: Computational Methods for Chiral Discrimination of this compound

| Computational Method | Application | Expected Outcome |

| Molecular Docking/Interaction Energy Calculation | Simulating interaction with a chiral selector | Prediction of enantiomeric separation efficiency |

| Quantum Mechanical Calculation of Chiroptical Spectra (CD, VCD) | Simulating spectroscopic properties | Determination of absolute configuration |

Note: The application of these methods to this compound is theoretical and would require specific research to be conducted.

Advanced Research Applications of the S 3 Furan 3 Ylmethyl Piperidine Scaffold

Utilization in the Construction of Diverse Molecular Libraries for Chemical Screening

The (S)-3-(Furan-3-ylmethyl)piperidine scaffold is a valuable building block for the creation of diverse molecular libraries intended for chemical screening. Such libraries are instrumental in the initial phases of drug discovery, allowing for the high-throughput screening of compounds to identify "hit" molecules with desired biological activity. nih.gov

The structural features of this compound make it particularly suitable for library synthesis. The secondary amine of the piperidine (B6355638) ring and the aromatic furan (B31954) ring provide reactive sites for a variety of chemical modifications. This allows for the introduction of a wide range of substituents and functional groups, leading to a library of structurally diverse compounds. For instance, the piperidine nitrogen can be functionalized through reactions like acylation, alkylation, and sulfonylation, while the furan ring can undergo electrophilic substitution or be incorporated into more complex ring systems. researchgate.net

The combination of the chiral piperidine and the furan moiety results in a three-dimensional structure that can effectively explore chemical space. This is a crucial aspect in the design of screening libraries, as molecules with a higher degree of three-dimensionality are often more likely to interact with the complex binding sites of biological targets. The use of scaffolds like this compound in library design can lead to the discovery of novel compounds with a range of biological activities, including potential antiviral, antibacterial, and anticancer properties. ijabbr.comdovepress.com

Below is a table representing a hypothetical diverse library of compounds derived from the this compound scaffold, showcasing the potential for structural variation.

| Compound ID | Modification at Piperidine N-1 | Modification at Furan Ring | Potential Application Area |

| LIB-001 | Acetyl | None | Initial Screening |

| LIB-002 | Benzyl | None | Neurological Targets |

| LIB-003 | tert-Butoxycarbonyl (Boc) | 5-Bromo | Intermediate for further synthesis |

| LIB-004 | Phenylsulfonyl | 2-Nitro | Enzyme Inhibition |

| LIB-005 | Methyl | 5-(Thiophen-2-yl) | Antibacterial Screening |

Design and Synthesis of Advanced Synthetic Intermediates and Reagents

The this compound scaffold serves as a crucial starting material for the design and synthesis of more complex molecules, known as advanced synthetic intermediates. acints.comlupinepublishers.com These intermediates are not typically the final bioactive compounds themselves but are key precursors in multi-step synthetic routes toward valuable target molecules.

The reactivity of both the piperidine and furan rings allows for a variety of chemical transformations. For example, the piperidine nitrogen can be protected to allow for selective reactions at other positions, or it can be used in coupling reactions to link the scaffold to other molecular fragments. The furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring, or it can undergo Diels-Alder reactions to form more complex polycyclic systems. nih.gov

The chirality of the (S)-enantiomer is a particularly important feature, as it allows for the synthesis of enantiomerically pure target molecules. This is of paramount importance in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities and safety profiles. The use of this compound as a chiral building block can obviate the need for costly and often inefficient chiral resolution steps later in the synthesis. nih.gov

The following table illustrates some examples of advanced synthetic intermediates that can be prepared from the this compound scaffold.

| Intermediate | Synthetic Transformation | Potential Use |

| (S)-1-Boc-3-(Furan-3-ylmethyl)piperidine | N-protection with Boc-anhydride | Intermediate for C-H functionalization of the furan ring |

| (S)-3-(Tetrahydrofuran-3-ylmethyl)piperidine | Hydrogenation of the furan ring | Synthesis of saturated heterocyclic compounds |

| (S)-3-((1H-Pyrrol-3-yl)methyl)piperidine | Paal-Knorr pyrrole (B145914) synthesis | Building block for nitrogen-containing bioactive molecules |

| (S)-N-Aryl-3-(Furan-3-ylmethyl)piperidine | Buchwald-Hartwig amination | Synthesis of ligands for metal-catalyzed reactions |

Fundamental Contributions to Heterocyclic Chemistry and Chiral Amine Synthesis

The study and utilization of this compound contribute significantly to the broader fields of heterocyclic chemistry and the asymmetric synthesis of chiral amines.

Heterocyclic Chemistry: The synthesis and reactions of molecules containing both furan and piperidine rings expand the toolbox of heterocyclic chemistry. chemicalbook.comnih.gov Research in this area can lead to the development of new synthetic methodologies for the construction and functionalization of these important ring systems. The unique juxtaposition of the electron-rich furan ring and the basic piperidine ring can lead to interesting and sometimes unexpected reactivity, providing new avenues for chemical exploration. The furan ring itself is a versatile heterocycle found in many natural products and pharmaceuticals. ijabbr.com

Chiral Amine Synthesis: The development of efficient synthetic routes to enantiomerically pure this compound is a significant contribution to the field of chiral amine synthesis. rsc.org 3-substituted piperidines are important structural motifs in many biologically active compounds, and methods for their asymmetric synthesis are highly sought after. nih.govsnnu.edu.cnglobalauthorid.com The synthesis of this specific compound can serve as a case study for the development of more general methods for the enantioselective synthesis of 3-substituted piperidines. These methods often involve catalytic asymmetric reactions, such as asymmetric hydrogenation, hydroformylation, or conjugate addition reactions.

The following table summarizes key research findings related to the synthesis of chiral piperidines and the importance of furan in heterocyclic chemistry.

| Research Area | Key Findings | Significance |

| Asymmetric Synthesis of 3-Substituted Piperidines | Development of catalytic enantioselective methods for the synthesis of chiral piperidines. snnu.edu.cnacs.org | Provides access to enantiomerically pure building blocks for drug discovery. |

| Chemistry of Furan-Containing Bioactive Molecules | The furan ring is a key structural component in a wide range of natural products and synthetic drugs with diverse biological activities. ijabbr.com | Highlights the importance of furan-containing scaffolds in medicinal chemistry. |

| Synthesis of Fused Heterocyclic Systems | The furan ring can be used as a diene in Diels-Alder reactions to construct complex polycyclic systems. | Enables the synthesis of novel and structurally complex heterocyclic compounds. |

| Functionalization of Piperidine Ring | Development of methods for the selective functionalization of the piperidine ring at various positions. nih.gov | Allows for the fine-tuning of the properties of piperidine-containing molecules. |

Q & A

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the furan ring with thiophene or pyridine to modulate CYP450 interactions.

- Prodrug Strategies : Introduce ester or carbamate groups to enhance oral bioavailability.

- Metabolite Identification : Use LC-MS/MS to characterize Phase I/II metabolites in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.